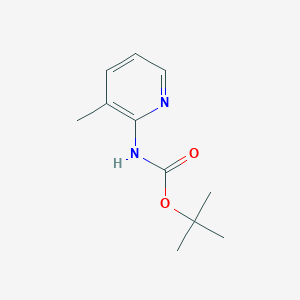

2-(N-Boc-Amino)-3-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-methylpyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8-6-5-7-12-9(8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPLUXLNYQHWIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471721 | |

| Record name | tert-Butyl (3-methylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138343-75-6 | |

| Record name | tert-Butyl (3-methylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(N-Boc-Amino)-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of 2-(N-Boc-Amino)-3-methylpyridine

An In-depth Technical Guide to the Synthesis of 2-(N-Boc-Amino)-3-methylpyridine

In the landscape of modern medicinal chemistry and drug development, this compound stands out as a crucial heterocyclic building block. Its structure is a common motif in a variety of biologically active compounds, particularly in the development of kinase inhibitors and other targeted therapeutics.[1] The tert-butoxycarbonyl (Boc) protecting group is instrumental; it deactivates the highly nucleophilic 2-amino group, preventing unwanted side reactions and allowing for precise, regioselective modifications at other positions on the pyridine ring.[2][3] The stability of the Boc group under basic and nucleophilic conditions, coupled with its straightforward removal under mild acidic conditions, makes it an indispensable tool for multi-step organic synthesis.[2][4][5] This guide provides a comprehensive, field-proven protocol for the synthesis of this key intermediate, grounded in mechanistic understanding and practical insights for optimization and troubleshooting.

Synthesis Overview: The N-Boc Protection of 2-Amino-3-methylpyridine

The most common and efficient method for synthesizing this compound is the direct reaction of 2-amino-3-methylpyridine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[2][6] This reaction proceeds via a nucleophilic acyl substitution, where the exocyclic amino group of the pyridine acts as the nucleophile.

The general transformation is as follows:

-

Reactants: 2-Amino-3-methylpyridine and Di-tert-butyl dicarbonate

-

Product: this compound

-

Byproducts: tert-Butanol and Carbon Dioxide

Below is a general workflow for this synthesis.

Caption: General experimental workflow for Boc-protection.

Detailed Experimental Protocols

Two common solvent systems are employed for this synthesis: a mixed n-hexane/ethyl acetate system and tetrahydrofuran (THF). The choice of solvent primarily influences the solubility of the starting materials and the ease of product precipitation.

| Parameter | Protocol 1 | Protocol 2 |

| Starting Amine | 2-Amino-3-methylpyridine (15.5 g) | 2-Amino-3-methylpyridine (5.0 g) |

| Boc Reagent | Di-tert-butyl dicarbonate (50.0 g) | Di-tert-butyl dicarbonate (12.11 g) |

| Solvent System | n-Hexane (55 mL) and Ethyl Acetate (20 mL) | Tetrahydrofuran (THF) (55 mL) |

| Reaction Temp. | 58°C | 60-70°C |

| Reaction Time | 3 hours | 3 hours |

| Work-up | Cool, add Hexane (30 mL), stir 1.5h, filter. | Cool, filter precipitate. |

| Purification | Drying of the filtered solid. | Recrystallization from Dichloromethane. |

| Reported Yield | 86% (25.8 g) | 90% (8.67 g) |

| Source | ChemicalBook[6] | ChemicalBook[6] |

Protocol 1: n-Hexane / Ethyl Acetate System

This protocol is advantageous for larger-scale synthesis as the product directly precipitates from the reaction mixture upon cooling and addition of an anti-solvent, minimizing the need for extensive purification.

Step-by-Step Methodology:

-

Reagent Preparation: In a suitable reaction vessel equipped with a stirrer and condenser, dissolve di-tert-butyl dicarbonate (50.0 g) in n-hexane (55 mL). Heat the solution to 58°C with continuous stirring.

-

Addition of Amine: Separately, prepare a solution of 2-amino-3-methylpyridine (15.5 g) in ethyl acetate (20 mL).

-

Slowly add the amine solution dropwise to the heated di-tert-butyl dicarbonate solution.

-

Reaction: Maintain the reaction mixture at 58°C with stirring for 3 hours.

-

Precipitation and Isolation: After 3 hours, cool the mixture to room temperature. Dilute the mixture by adding n-hexane (30 mL) and continue stirring for an additional 1.5 hours to maximize precipitation.

-

Filtration: Collect the precipitated white solid by filtration.

-

Drying: Dry the solid to yield this compound. The reported yield is 25.8 g (86%).[6][7]

Protocol 2: Tetrahydrofuran (THF) System

This protocol utilizes THF, a solvent in which both reactants are highly soluble at elevated temperatures. The product often precipitates upon cooling, and recrystallization can be employed for higher purity.

Step-by-Step Methodology:

-

Reagent Preparation: In a reaction vessel, add a solution of di-tert-butyl dicarbonate (12.11 g, 55.49 mmol) in tetrahydrofuran (55 mL) and stir at 60°C.

-

Addition of Amine: Add 2-amino-3-methylpyridine (5 g, 46.24 mmol) to the solution.

-

Reaction: Heat the mixture to 70°C and maintain for 3 hours.

-

Isolation: Allow the reaction to cool to room temperature. The product will precipitate out of the solution.

-

Filtration: Collect the raw product by filtration.

-

Purification: For enhanced purity, recrystallize the collected solid from dichloromethane. This method yields white crystals suitable for X-ray diffraction, with a reported yield of 90%.[6]

The Causality of Experimental Choices: A Mechanistic Perspective

Understanding the reaction mechanism is key to troubleshooting and optimizing the synthesis. The N-Boc protection of an amine is a classic example of nucleophilic acyl substitution.[2]

Caption: Mechanism of N-Boc protection using Boc anhydride.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of 2-amino-3-methylpyridine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a transient tetrahedral intermediate.[2]

-

Collapse and Leaving Group Expulsion: The tetrahedral intermediate is unstable and collapses. This expels a tert-butyl carbonate anion, which is a good leaving group.

-

Decomposition of Leaving Group: The tert-butyl carbonate anion rapidly decomposes into the thermodynamically stable products of carbon dioxide (gas) and a tert-butoxide anion.[2] This irreversible step drives the reaction to completion.

-

Deprotonation: The strongly basic tert-butoxide anion then deprotonates the positively charged nitrogen of the carbamate product, yielding the final, neutral this compound and tert-butanol.[2]

Why are bases like DMAP or Triethylamine sometimes used? While this reaction can proceed without an external base, the use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) or a stoichiometric amount of a non-nucleophilic base like triethylamine can accelerate the reaction.[2][8] DMAP acts as a potent acylation catalyst by first reacting with Boc anhydride to form a highly reactive N-Boc-pyridinium species, which is then more susceptible to attack by the amine.[9][10]

Self-Validation: Product Characterization

Confirming the identity and purity of the final product is a critical step. The synthesized compound should be a white to off-white solid.[7][11]

| Property | Observed Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [6][7] |

| Molecular Weight | 208.26 g/mol | [6][7] |

| Melting Point | 134-138 °C | [6][7] |

| Mass Spec (FAB) | m/z: 209 (M+H)⁺ | [6][7] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.27 (d, J = 4.8 Hz, 1H), 7.94 (s, 1H), 7.51 (d, J = 4.4 Hz, 1H), 7.02 (dd, J = 7.5, 4.9 Hz, 1H), 2.28 (s, 3H), 1.50 (s, 9H) | [6] |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 152.74, 149.91, 145.54, 139.56, 126.83, 120.47, 80.29, 28.13, 17.89 | [6] |

The characteristic ¹H NMR signals are the large singlet at ~1.50 ppm, integrating to 9 protons (the tert-butyl group), and the singlet for the methyl group at ~2.28 ppm. The appearance of the broad singlet around 7.94 ppm is indicative of the N-H proton of the carbamate.

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If analysis shows significant starting material remains, the reaction time can be extended, or the temperature slightly increased. Ensure the Boc anhydride used is fresh, as it is sensitive to moisture and can decompose over time.[12] The addition of catalytic DMAP (0.1 eq) can significantly improve reaction rates for less reactive amines.[9]

-

Low Yield: Poor precipitation can lead to low isolated yields. Ensure the anti-solvent (n-hexane) is added slowly and the mixture is stirred for an adequate time at a cool temperature to maximize crystal formation. If the product remains in solution, concentration of the mother liquor under reduced pressure may be necessary.

-

Formation of Di-Boc Product: While less common for this specific substrate due to steric hindrance, highly nucleophilic amines can sometimes undergo double protection. This can be minimized by using a slight excess (1.1-1.2 eq) of Boc anhydride rather than a large excess.

References

- N,N-Boc,Boc-2-amino-3-Methylpyridine.MySkinRecipes. [Link]

- Boc Protection Mechanism (Boc2O + DMAP).Common Organic Chemistry. [Link]

- Boc Protection Mechanism (Boc2O + Base + DMAP).Common Organic Chemistry. [Link]

- Amine Protection / Deprotection.Fisher Scientific. [Link]

- Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.National Institutes of Health (NIH). [Link]

- Di-tert-butyl dicarbon

- Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols.PubMed. [Link]

- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.Total Synthesis. [Link]

- Boc-Protected Amino Groups.Organic Chemistry Portal. [Link]

Sources

- 1. N,N-Boc,Boc-2-amino-3-Methylpyridine [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. 2-(BOC-AMINO)-3-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. 2-(BOC-AMINO)-3-METHYLPYRIDINE | 138343-75-6 [chemicalbook.com]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 10. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 11. file.leyan.com [file.leyan.com]

- 12. echemi.com [echemi.com]

physicochemical properties of 2-(N-Boc-Amino)-3-methylpyridine

An In-depth Technical Guide to the Physicochemical Properties of 2-(N-Boc-Amino)-3-methylpyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, also known as tert-butyl (3-methylpyridin-2-yl)carbamate, is a pivotal building block in modern organic synthesis and medicinal chemistry. The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the 2-amino position of the 3-methylpyridine scaffold renders it an exceptionally versatile intermediate. This guide provides a comprehensive overview of its core physicochemical properties, synthesis, spectroscopic profile, and handling considerations. The information presented is intended for researchers, chemists, and drug development professionals who utilize this reagent in multi-step synthetic campaigns, particularly in the development of kinase inhibitors and other nitrogen-containing heterocyclic drugs.[1]

Molecular Identity and Structure

The foundational identity of a chemical reagent is established by its unique structural and molecular characteristics. This compound is registered under CAS Number 138343-75-6.[2][3][4][5] Its structure features a pyridine ring substituted at the 3-position with a methyl group and at the 2-position with a Boc-protected amine, a functional group arrangement crucial for its synthetic utility.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];

// Define nodes for atoms with positions N1 [label="N", pos="0,0.866!"]; C2 [label="C", pos="-0.75,0.433!"]; C3 [label="C", pos="-0.75,-0.433!"]; C4 [label="C", pos="0,-0.866!"]; C5 [label="C", pos="0.75,-0.433!"]; C6 [label="C", pos="0.75,0.433!"];

N_amino [label="N", pos="-1.5,1.2!"]; H_amino [label="H", pos="-1.4,1.7!"]; C_carbonyl [label="C", pos="-2.5,0.9!"]; O_carbonyl [label="O", pos="-2.9,0!"]; O_ester [label="O", pos="-3.2,1.8!"]; C_tertbutyl [label="C", pos="-4.2,1.5!"]; CH3_1 [label="CH₃", pos="-4.5,0.5!"]; CH3_2 [label="CH₃", pos="-4.5,2.5!"]; CH3_3 [label="CH₃", pos="-5.2,1.5!"];

C_methyl [label="CH₃", pos="-1.5,-1.2!"];

// Define edges for bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

C2 -- N_amino; N_amino -- H_amino; N_amino -- C_carbonyl; C_carbonyl -- O_carbonyl [style=double]; C_carbonyl -- O_ester; O_ester -- C_tertbutyl; C_tertbutyl -- CH3_1; C_tertbutyl -- CH3_2; C_tertbutyl -- CH3_3;

C3 -- C_methyl;

// Add lone pair on pyridine nitrogen lp [label=":", pos="-0.2,1.1!", fontsize=24]; }

Diagram 1: Chemical Structure of this compound

Table 1: Core Compound Identifiers

| Property | Value | Source(s) |

| CAS Number | 138343-75-6 | [2][3] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [2][3] |

| Molecular Weight | 208.26 g/mol | [2][3][6] |

| IUPAC Name | tert-butyl N-(3-methylpyridin-2-yl)carbamate | [2][7] |

| Synonyms | 2-(tert-Butoxycarbonylamino)-3-methylpyridine, N-Boc-3-methylpyridin-2-amine, 2-BOC-Amino-3-picoline | [2][3][8] |

| InChI Key | MJPLUXLNYQHWIU-UHFFFAOYSA-N | [3] |

Synthesis and Purification Protocol

The most common and efficient synthesis of this compound involves the direct N-acylation of 2-amino-3-methylpyridine with di-tert-butyl dicarbonate (Boc₂O). This reaction is widely adopted due to its high yield and the clean precipitation of the product from the reaction mixture, simplifying purification.

Experimental Methodology

The following protocol is a validated procedure for the gram-scale synthesis of the title compound.[3][9]

Materials:

-

2-Amino-3-methylpyridine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

-

Tetrahydrofuran (THF) or n-Hexane/Ethyl Acetate mixture

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve di-tert-butyl dicarbonate (1.2 eq) in a suitable solvent such as tetrahydrofuran.[9]

-

Addition of Amine: Add 2-amino-3-methlypyridine (1.0 eq) to the solution.[9]

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for approximately 3 hours.[9] The causality for heating is to provide sufficient activation energy for the nucleophilic attack of the amino group on the Boc anhydride, ensuring the reaction proceeds to completion in a reasonable timeframe.

-

Product Precipitation: After the reaction period, allow the mixture to cool to room temperature. The product, being less soluble in the reaction solvent upon cooling, will precipitate out as a solid.[9]

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a cold, non-polar solvent like hexane to remove any unreacted Boc₂O and other soluble impurities.

-

Drying & Purification: Dry the collected white solid under vacuum. For obtaining material of the highest purity, recrystallization from a solvent system like dichloromethane/hexane can be performed.[9] A typical yield for this procedure is in the range of 86-90%.[3][9]

Diagram 2: Synthetic Workflow for this compound

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to formulation and analysis.

Physical State and Thermal Properties

This compound is a white to off-white solid at room temperature.[3] Its well-defined melting point range makes it a stable and easy-to-handle crystalline solid.

Table 2: Key Physical and Chemical Properties

| Property | Value | Comments | Source(s) |

| Appearance | White to off-white solid | [3] | |

| Melting Point | 134-138 °C | Lit. value | [2][3] |

| Boiling Point | 268.5 ± 28.0 °C | Predicted | [2][3] |

| Density | 1.108 ± 0.06 g/cm³ | Predicted | [2][3] |

| pKa | 12.56 ± 0.70 | Predicted | [3] |

| XlogP | 2.1 | Predicted | [7] |

Solubility Profile

While quantitative solubility data is not extensively published, empirical evidence from synthetic procedures provides valuable insights. The compound precipitates from solvents like n-hexane and THF upon cooling, indicating moderate to low solubility in these solvents at room temperature.[3][9] It is readily soluble in chlorinated solvents, as evidenced by its successful recrystallization from dichloromethane.[9] This solubility profile is typical for moderately polar organic compounds and is a key consideration for choosing appropriate solvent systems for reactions and purification (e.g., column chromatography).

Stability and Storage

For long-term viability, proper storage is critical. The compound should be stored at room temperature under an inert atmosphere (e.g., argon or nitrogen).[2][3][10] This precaution is taken to prevent potential slow degradation via hydrolysis of the Boc group, which can be catalyzed by ambient moisture and acidic or basic impurities over extended periods. It is classified as a combustible solid.

Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint for the compound, allowing for its identification and the confirmation of its purity. The data presented here is consistent with the assigned structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The proton (¹H) and carbon (¹³C) NMR spectra provide precise information about the electronic environment of each atom.

Table 3: ¹H and ¹³C NMR Spectral Data

Solvent: CDCl₃

| Spectrum | Chemical Shift (δ) ppm | Multiplicity | Integration/Assignment | Source |

|---|---|---|---|---|

| ¹H NMR | 8.27 | d, J = 4.8 Hz | 1H (Pyridyl-H) | [9] |

| 7.94 | s | 1H (N-H) | [9] | |

| 7.51 | d, J = 4.4 Hz | 1H (Pyridyl-H) | [9] | |

| 7.02 | dd, J = 7.5, 4.9 Hz | 1H (Pyridyl-H) | [9] | |

| 2.28 | s | 3H (-CH₃ on ring) | [9] | |

| 1.50 | s | 9H (-C(CH₃)₃) | [9] | |

| ¹³C NMR | 152.74 | C=O (Carbonyl) | [9] | |

| 149.91 | C-N (Boc) | [9] | ||

| 145.54 | Aromatic C | [9] | ||

| 139.56 | Aromatic C | [9] | ||

| 126.83 | Aromatic C | [9] | ||

| 120.47 | Aromatic C | [9] | ||

| 80.29 | -C (CH₃)₃ | [9] | ||

| 28.13 | -C(C H₃)₃ | [9] |

| | 17.89 | | -C H₃ on ring |[9] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition.

-

HRMS (ESI): Calculated for C₁₁H₁₆N₂O₂ [M]⁺: 208.0726; Found: 208.0767[9]

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed. This compound is associated with specific health hazards that require appropriate personal protective equipment (PPE).

GHS Hazard Information

-

Pictogram: GHS07 (Exclamation Mark)[3]

-

Signal Word: Warning[3]

-

Hazard Statements:

-

Precautionary Statements:

-

P261 & P264: Avoid breathing dust and wash skin thoroughly after handling.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Recommended PPE

Based on the hazard profile, the recommended personal protective equipment includes:

-

N95-type dust mask

-

Chemical safety goggles or face shield

-

Chemically resistant gloves

Conclusion

This compound is a well-characterized, solid-phase reagent with a robust and high-yielding synthesis. Its physicochemical properties, including its crystalline nature, defined melting point, and predictable solubility, make it a reliable intermediate for complex synthetic applications. A thorough understanding of its spectroscopic signature is essential for reaction monitoring and quality control, while adherence to recommended safety and storage protocols will ensure its integrity and the safety of laboratory personnel. Its role as a key building block in pharmaceutical research underscores the importance of the detailed characterization provided in this guide.

References

- tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate | C11H16N2O3 - PubChem. (n.d.).

- N,N-Boc,Boc-2-amino-3-Methylpyridine - MySkinRecipes. (n.d.).

- This compound (C11H16N2O2) - PubChemLite. (n.d.).

- 2-AMINO-3-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2018, December 10).

- 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem. (n.d.).

- The Chemical Intermediate Landscape: Focus on 2-Amino-3-methylpyridine. (n.d.).

Sources

- 1. N,N-Boc,Boc-2-amino-3-Methylpyridine [myskinrecipes.com]

- 2. 138343-75-6 CAS MSDS (2-(BOC-AMINO)-3-METHYLPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2-(BOC-AMINO)-3-METHYLPYRIDINE | 138343-75-6 [chemicalbook.com]

- 4. 2-(N-Boc-Amino)-3-methyl pyridine [jubilantingrevia.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 2-(BOC-AMINO)-3-METHYLPYRIDINE(138343-75-6) 1H NMR spectrum [chemicalbook.com]

- 7. PubChemLite - this compound (C11H16N2O2) [pubchemlite.lcsb.uni.lu]

- 8. calpaclab.com [calpaclab.com]

- 9. 2-(BOC-AMINO)-3-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 10. 138343-75-6|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Spectral Data of 2-(N-Boc-Amino)-3-methylpyridine

This technical guide provides a comprehensive analysis of the spectral data for 2-(N-Boc-Amino)-3-methylpyridine, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers not only the spectral data but also the underlying scientific principles and experimental considerations for its accurate acquisition and interpretation.

Introduction

This compound, with the CAS number 138343-75-6, is a vital building block in the synthesis of various biologically active compounds.[1] Its structural integrity and purity are paramount for the successful development of novel therapeutics. Spectroscopic analysis is the cornerstone of its characterization, providing unambiguous confirmation of its molecular structure and ensuring its quality. This guide delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering a holistic understanding of its chemical signature.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, tert-butyl (3-methylpyridin-2-yl)carbamate, contains several key functional groups that give rise to characteristic spectroscopic signals. Understanding these is fundamental to interpreting the data presented herein.

Figure 2: Workflow for the comprehensive spectral analysis of this compound.

Conclusion

The collective spectral data from NMR, IR, and mass spectrometry provide a complete and unambiguous characterization of this compound. The presented protocols and interpretations serve as a reliable reference for researchers in the field of drug discovery and development, ensuring the quality and identity of this crucial synthetic intermediate. Adherence to these analytical methodologies is essential for maintaining the high standards of scientific integrity and reproducibility in the pharmaceutical industry.

References

- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE.

- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC - NIH.

- Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. ResearchGate.

- Electrospray ionization. Wikipedia.

- Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC - NIH.

- IR Spectroscopy Tutorial: Amines. University of Colorado Boulder.

- IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Maricopa Open Digital Press.

- 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts.

- CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. University of California, Los Angeles.

- Characteristic Infrared Absorption Bands. Scribd.

- Basic 1H- and 13C-NMR Spectroscopy. Wiley.

- 5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect.

- Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. ResearchGate.

- Experimental and Calculated 1H, 13C and 15N NMR Spectra of famotidine. ResearchGate.

- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.

- FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate.

- This compound (C11H16N2O2). PubChemLite.

Sources

Introduction: The Structural Significance of a Versatile Building Block

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(N-Boc-Amino)-3-methylpyridine

In the landscape of modern synthetic and medicinal chemistry, substituted pyridines are foundational scaffolds. Among these, this compound serves as a crucial intermediate, valued for its strategic placement of functional groups that allow for diverse chemical transformations. The tert-butoxycarbonyl (Boc) protecting group on the C-2 amino function provides a stable yet readily cleavable handle, essential for multi-step syntheses in drug development. The C-3 methyl group introduces steric and electronic modifications that can be pivotal for molecular recognition and biological activity.

Given its role as a key building block, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the primary analytical technique for this purpose. It provides a detailed electronic and topological map of the molecule by probing the environment of each proton. This guide offers an in-depth analysis of the ¹H NMR spectrum of this compound, grounded in first principles and supported by experimental data, to provide researchers with a definitive resource for its characterization.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first deconstruct the molecule into its distinct proton environments. The structure of this compound contains five key sets of protons, each with a unique electronic environment that dictates its chemical shift and coupling behavior.

Caption: Molecular structure of this compound with key proton groups labeled.

-

Pyridine Ring Protons (H-4, H-5, H-6): These three protons are in an aromatic environment. Their chemical shifts are influenced by the electron-withdrawing nature of the ring nitrogen and the electron-donating effects of the amino and methyl groups. H-6, being adjacent to the electronegative nitrogen, is expected to be the most downfield (highest ppm).

-

Amide Proton (N-H): This proton is attached to a nitrogen atom, which is in turn bonded to an electron-withdrawing carbonyl group (part of the Boc protector). This environment typically results in a broad signal in the downfield region. Its chemical shift can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

-

Methyl Protons (C₃-CH₃): These protons are on a methyl group attached directly to the pyridine ring. They will appear as a singlet in the upfield (lower ppm) region, characteristic of alkyl groups.

-

Boc Group Protons (C(CH₃)₃): The Boc group contains nine chemically equivalent protons from three methyl groups. This results in a very strong singlet signal in the far upfield region, a hallmark of the tert-butyl group.

Deconstructing the Experimental ¹H NMR Spectrum

The experimental ¹H NMR spectrum, typically acquired in a solvent like deuterated chloroform (CDCl₃) on a 400 MHz spectrometer, provides precise data that confirms the predicted structure.[1]

Summary of ¹H NMR Data

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 8.27 | Doublet (d) | 4.8 | 1H |

| N-H | 7.94 | Singlet (s) | - | 1H |

| H-4 | 7.51 | Doublet (d) | 4.4 | 1H |

| H-5 | 7.02 | Doublet of Doublets (dd) | 7.5, 4.9 | 1H |

| C₃-CH₃ | 2.28 | Singlet (s) | - | 3H |

| Boc C(CH₃)₃ | 1.50 | Singlet (s) | - | 9H |

Note: The data presented is based on reported values in CDCl₃ at 400 MHz.[1]

Detailed Signal Analysis

-

Boc Protons (δ 1.50, s, 9H): The most upfield and intense signal is a sharp singlet at approximately 1.50 ppm. Its integration value of 9H is the definitive signature of the nine equivalent protons of the tert-butyl group in the Boc protector. Its singlet nature arises from the absence of any adjacent protons.

-

Methyl Protons (δ 2.28, s, 3H): The singlet at 2.28 ppm, integrating to 3H, is assigned to the methyl group at the C-3 position. It is shielded relative to the aromatic protons and appears as a singlet because it has no vicinal proton neighbors to couple with.

-

Aromatic Protons (δ 7.02 - 8.27): This region contains the signals for the three pyridine ring protons.

-

H-6 (δ 8.27, d, 1H): The most downfield signal at 8.27 ppm is assigned to H-6. Its position is dictated by its proximity to the strongly electron-withdrawing ring nitrogen. It appears as a doublet with a coupling constant of J ≈ 4.8 Hz due to coupling with the adjacent H-5 proton.[1]

-

H-4 (δ 7.51, d, 1H): This signal is assigned to H-4. It is also coupled to H-5, but its chemical shift is further upfield compared to H-6. The reported coupling constant is J ≈ 4.4 Hz.[1] The slight discrepancy in coupling constants reported for the H-6 and H-4 doublets is common in real-world spectra.

-

H-5 (δ 7.02, dd, 1H): This proton is coupled to both H-4 and H-6. Consequently, its signal is split into a doublet of doublets. The larger coupling constant (J ≈ 7.5 Hz) corresponds to the ortho-coupling with H-4, while the smaller coupling (J ≈ 4.9 Hz) corresponds to the meta-coupling with H-6.[1] This complex splitting pattern is a key identifier for the H-5 position.

-

-

Amide Proton (δ 7.94, s, 1H): The signal at 7.94 ppm is assigned to the N-H proton.[1] This proton often appears as a broad singlet because of quadrupole broadening from the adjacent ¹⁴N nucleus and potential chemical exchange with trace amounts of water in the solvent. Its relatively downfield position is due to the deshielding effect of the adjacent carbonyl group.

Visualizing Spin-Spin Coupling

The connectivity of the pyridine ring protons can be visualized through their coupling constants.

Caption: J-coupling relationships between the aromatic protons of the pyridine ring.

Experimental Protocol for Spectrum Acquisition

This section provides a robust, self-validating protocol for obtaining a high-quality ¹H NMR spectrum of this compound.

Materials and Instrumentation

-

Solvent: Deuterated Chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

-

Equipment: 5 mm NMR tubes, volumetric flasks, pipettes.

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

Workflow for NMR Analysis

Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound. The exact mass is not critical for routine characterization but should be noted.

-

Dissolve the sample in approximately 0.7 mL of CDCl₃ containing TMS in a clean, dry vial. Ensure complete dissolution.

-

Transfer the solution into a 5 mm NMR tube. The liquid column should be approximately 4-5 cm high to ensure it is within the detection region of the NMR coil.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer's autosampler or manual probe.

-

Locking: The instrument's software will lock onto the deuterium signal from the CDCl₃ solvent. This step is crucial as it compensates for any magnetic field drift during the experiment.

-

Tuning and Matching: The probe is tuned to the specific frequency of ¹H nuclei and matched to the instrument's electronics to maximize signal-to-noise.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is iterative and aims to produce sharp, symmetrical peaks. A well-shimmed sample is key to resolving fine coupling patterns.

-

-

Data Acquisition:

-

Set the standard acquisition parameters for a ¹H experiment. Typical values on a 400 MHz instrument include a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.

-

Acquire the data using a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to convert the raw data (Free Induction Decay, FID) into the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are upright and have a pure absorption lineshape.

-

Apply a baseline correction to ensure the baseline is flat and at zero intensity.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the area under each peak. Set the integration of a well-resolved, known peak (e.g., the 9H Boc singlet) to its theoretical value to determine the relative integrations of all other signals.

-

Advanced Considerations and Troubleshooting

-

N-H Peak Broadening and Exchange: The N-H proton signal can be broad and may not show coupling to other protons. To confirm its identity, a D₂O shake experiment can be performed. Adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum will cause the N-H proton to exchange with deuterium, leading to the disappearance of its signal from the spectrum.

-

Solvent Effects: Running the spectrum in a different solvent, such as DMSO-d₆, can significantly alter chemical shifts, particularly for the N-H proton, due to different hydrogen-bonding interactions.[4] Aromatic protons may also shift.

-

Purity Assessment: ¹H NMR is an excellent tool for assessing sample purity. The presence of unexpected signals may indicate residual solvents, starting materials (e.g., 2-amino-3-methylpyridine), or byproducts. The integration of these impurity signals relative to the main compound's signals can be used for semi-quantitative analysis.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information that is both predictable and highly diagnostic. The characteristic signals—a prominent 9H singlet for the Boc group, a 3H singlet for the methyl group, and a distinct set of three coupled aromatic protons—provide an unambiguous fingerprint for the molecule. By understanding the principles of chemical shift, integration, and spin-spin coupling, researchers can confidently use this technique to verify the identity, structure, and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

- Title: 14.12: Coupling Constants Identify Coupled Protons Source: Chemistry LibreTexts URL:[Link]

- Title: Lecture 3: Coupling Constants Source: Harvard University, Eugene E. Kwan URL:[Link]

- Title: H-bonding effects on the IR and NMR spectra of N-tosyl-amino acid 2,6-bishydroxylmethyl pyridine monoesters Source: PubMed, National Center for Biotechnology Inform

- Title: this compound (C11H16N2O2) Source: PubChemLite URL:[Link]

Sources

- 1. 2-(BOC-AMINO)-3-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. 2-(BOC-AMINO)-3-METHYLPYRIDINE | 138343-75-6 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. H-bonding effects on the IR and NMR spectra of N-tosyl-amino acid 2,6-bishydroxylmethyl pyridine monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-(N-Boc-Amino)-3-methylpyridine

Executive Summary

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-(N-Boc-Amino)-3-methylpyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond a simple recitation of data to offer an in-depth interpretation grounded in the fundamental principles of NMR spectroscopy. We will dissect the electronic and steric influences of the N-tert-butoxycarbonyl (N-Boc) and methyl substituents on the pyridine ring, providing a causal explanation for the observed chemical shifts. This guide includes a detailed, field-proven protocol for acquiring high-quality ¹³C NMR spectra, complete with self-validating steps to ensure data integrity. All technical claims are supported by authoritative citations, and key concepts are illustrated with structured data tables and logical diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Introduction: The Role of ¹³C NMR in Modern Synthesis

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel molecules is paramount. Among the suite of analytical techniques available, ¹³C NMR spectroscopy stands out for its ability to provide a direct map of the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific signal, making ¹³C NMR an indispensable tool for confirming molecular identity, assessing purity, and understanding electronic structure.

The subject of this guide, this compound (tert-butyl (3-methylpyridin-2-yl)carbamate), is a versatile building block in organic synthesis.[1] The Boc protecting group is a cornerstone of amine protection strategies, valued for its stability and ease of removal under mild acidic conditions.[2] Verifying the successful and regioselective installation of this group, along with the overall molecular structure, is a critical step in any synthetic sequence. This guide provides the foundational knowledge required to interpret the ¹³C NMR spectrum of this compound with confidence.

Theoretical Framework: Deciphering Substituent Effects on the Pyridine Ring

The chemical shift (δ) of a carbon nucleus in ¹³C NMR is exquisitely sensitive to its local electronic environment. To understand the spectrum of this compound, we must first consider the baseline shifts of the parent heterocycle, pyridine, and then analyze how the substituents modify them.

2.1 The Electronic Landscape of Unsubstituted Pyridine

Unlike benzene, where all carbons are equivalent (δ ≈ 128.5 ppm), the nitrogen atom in pyridine introduces significant electronic asymmetry. The electronegative nitrogen atom withdraws electron density from the ring, particularly from the α (C2, C6) and γ (C4) positions. This deshielding effect results in downfield chemical shifts for these carbons compared to the β (C3, C5) positions.[3]

-

Pyridine ¹³C Chemical Shifts (neat):

2.2 Substituent Chemical Shift (SCS) Effects

When substituents are added to the ring, they further perturb the electronic distribution through inductive and resonance effects, leading to predictable changes in chemical shifts. This principle, known as additivity of substituent effects, is a powerful tool for spectral assignment.[4][5]

-

-CH₃ Group (at C3): The methyl group is a weak electron-donating group (EDG) through induction. It tends to cause a slight upfield shift (increased shielding) at nearby carbons.

-

-NH-Boc Group (at C2): The amino group, even as a carbamate, is a potent electron-donating group through resonance. The nitrogen lone pair can delocalize into the pyridine ring, significantly increasing electron density, especially at the ortho (C3) and para (C5) positions. This donation strongly shields these carbons, shifting their signals upfield. The carbon directly attached to the nitrogen (the ipso-carbon, C2) is heavily influenced and typically shifted downfield due to the electronegativity of the nitrogen and the carbamate carbonyl.

The interplay of these competing effects dictates the final observed chemical shifts for the pyridine ring carbons in the target molecule.

Experimental ¹³C NMR Data and Assignments

The experimental ¹³C NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃). The observed chemical shifts are tabulated and assigned below.

| Carbon Atom | Structure Position | Experimental δ (ppm)[6] | Rationale for Assignment |

| C=O | Boc Carbonyl | 152.74 | Expected downfield shift for a carbamate carbonyl carbon. |

| C2 | Pyridine Ring | 149.91 | Ipso-carbon attached to the electron-withdrawing -NHBoc group; close to the value of an α-carbon in pyridine. |

| C6 | Pyridine Ring | 145.54 | α-carbon to nitrogen, relatively unaffected by substituents at C2/C3, remains strongly deshielded. |

| C4 | Pyridine Ring | 139.56 | γ-carbon to nitrogen, experiences moderate deshielding. |

| C5 | Pyridine Ring | 120.47 | β-carbon to nitrogen; shielded by resonance from the -NHBoc group at the para position. |

| C3 | Pyridine Ring | 126.83 | Ipso-carbon for the methyl group; shielded by resonance from the -NHBoc group at the ortho position. |

| C(CH₃)₃ | Boc Quaternary | 80.29 | Characteristic chemical shift for the quaternary carbon of a tert-butyl group attached to an oxygen. |

| C(CH₃)₃ | Boc Methyls | 28.13 | Characteristic chemical shift for the nine equivalent methyl carbons of the tert-butyl group.[2] |

| -CH₃ | Pyridine Ring | 17.89 | Typical chemical shift for a methyl group attached to an aromatic ring. |

In-Depth Spectral Analysis

The assignments in the table above are derived from a logical analysis of electronic effects, as visualized in the diagram below.

Sources

Navigating the Analytical Maze: A Technical Guide to the Mass Spectrometry of 2-(N-Boc-Amino)-3-methylpyridine

This guide provides an in-depth exploration of the mass spectrometric analysis of 2-(N-Boc-Amino)-3-methylpyridine, a compound of interest in pharmaceutical and chemical synthesis. As drug development pipelines increasingly rely on robust analytical characterization, a thorough understanding of the behavior of protected amine building blocks under mass spectrometric conditions is paramount. This document moves beyond a simple recitation of methods to provide a foundational understanding of the "why" behind the "how," ensuring that researchers can not only replicate but also adapt these principles to their specific analytical challenges.

The Analytical Imperative: Why Mass Spectrometry for Boc-Protected Pyridines?

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability under a range of conditions and its facile removal under acidic treatment.[1][2] However, this lability presents a unique set of considerations for mass spectrometric analysis. The energy imparted during ionization and fragmentation can be sufficient to induce unintended deprotection, leading to spectra that may not accurately represent the intact molecule.[3] Therefore, a carefully optimized analytical method is not merely a procedural step but a requisite for ensuring data integrity.

This guide will focus on Liquid Chromatography coupled with Mass Spectrometry (LC-MS), the workhorse of modern pharmaceutical analysis. We will delve into the nuances of sample preparation, chromatographic separation, and the interpretation of mass spectra, with a particular emphasis on the predictable and diagnostic fragmentation patterns of this compound.

Recommended Analytical Workflow

The following sections outline a comprehensive, self-validating protocol for the analysis of this compound. The causality behind each step is explained to provide a deeper understanding of the analytical process.

Part 1: Sample and Mobile Phase Preparation: The Foundation of Reproducibility

Proper sample preparation is critical to avoid artifacts and ensure reproducible results.[4] For this compound, a hydrophobic compound due to the Boc group, care must be taken to prevent sample loss from adsorption to surfaces.

Experimental Protocol: Sample Preparation

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent such as methanol or acetonitrile to a stock concentration of 1 mg/mL. The use of low-adsorption polypropylene vials is recommended.

-

Working Solution Preparation: Dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration range of 1-10 µg/mL. This concentration is generally suitable for modern electrospray ionization (ESI) mass spectrometers.[5]

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% formic acid in water (LC-MS grade).

-

Mobile Phase B: 0.1% formic acid in acetonitrile (LC-MS grade).

-

Rationale: Formic acid is a common mobile phase additive in reversed-phase LC-MS that aids in the protonation of the analyte in the ESI source, leading to enhanced signal intensity in positive ion mode.

-

Part 2: Liquid Chromatography: Achieving Optimal Separation

A robust chromatographic separation is essential to resolve the analyte of interest from any impurities or starting materials. A standard reversed-phase method is well-suited for this compound.

Experimental Protocol: LC-MS Method

| Parameter | Recommended Setting | Rationale |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | A C18 column provides excellent retention for moderately nonpolar compounds like this compound. The shorter length and smaller particle size allow for fast and efficient separations. |

| Mobile Phase A | 0.1% Formic Acid in Water | As described above, this promotes protonation. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase chromatography with good elution strength and compatibility with MS. |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. | A gradient elution is necessary to ensure the timely elution of the analyte and any potential impurities with varying polarities. |

| Flow Rate | 0.4 mL/min | This flow rate is compatible with the column dimensions and standard ESI sources. |

| Column Temperature | 40 °C | Elevated column temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance. |

| Injection Volume | 2 µL | A small injection volume minimizes the potential for peak distortion and column overloading. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The presence of two basic nitrogen atoms (on the pyridine ring and the protected amine) makes this molecule readily protonated in the ESI source. |

| Capillary Voltage | 3.5 kV | This is a typical starting voltage for ESI and should be optimized for the specific instrument. |

| Gas Temperature | 300 °C | This parameter influences the desolvation of the analyte ions and should be optimized for maximum signal intensity. |

| Gas Flow | 10 L/min | The nebulizing gas flow aids in the formation of the electrospray plume. |

Part 3: Mass Spectrometry: Deciphering the Fragmentation Puzzle

The mass spectrum of this compound provides a wealth of structural information. In positive ion ESI, the protonated molecule, [M+H]⁺, is expected at an m/z of 209.12. Collision-induced dissociation (CID) of this precursor ion will lead to a series of characteristic fragment ions.[6]

Predicted Mass Spectral Data

| m/z | Proposed Identity | Description |

| 209.12 | [M+H]⁺ | Protonated parent molecule. |

| 153.08 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) from the Boc group, a hallmark fragmentation of Boc-protected amines, forming a carbamic acid intermediate.[1] |

| 109.09 | [M+H - C₅H₈O₂]⁺ | Loss of the entire Boc group (100 Da) to yield the protonated 2-amino-3-methylpyridine. |

| 93.07 | [C₆H₇N]⁺ | Potential fragmentation of the pyridine ring, possibly involving the loss of the amino group and rearrangement. |

| 57.07 | [C₄H₉]⁺ | The tert-butyl carbocation, a very stable and often prominent ion in the spectra of Boc-protected compounds.[7] |

Proposed Fragmentation Pathway

The fragmentation of protonated this compound is initiated by the cleavage of the Boc group, which can proceed through two primary pathways. The first involves the neutral loss of isobutylene, a characteristic rearrangement for tert-butyl esters and carbamates. The second, more direct pathway, is the cleavage of the N-C bond of the carbamate, leading to the loss of the entire Boc group. Further fragmentation of the resulting 2-amino-3-methylpyridine ion can also occur.

Conclusion: From Data to Decision

The methodologies outlined in this guide provide a robust framework for the confident analysis of this compound by LC-MS. By understanding the chemical principles that govern its behavior during ionization and fragmentation, researchers can move beyond simple data acquisition to insightful interpretation. The characteristic neutral losses from the Boc group serve as diagnostic markers, allowing for the unambiguous identification of this and related structures in complex matrices. As with any analytical method, the parameters provided herein should be considered a starting point, with further optimization potentially required based on the specific instrumentation and analytical goals.

References

- BenchChem Technical Support Team. (2025). Application Notes and Protocols for LC-MS Analysis of Peptides Containing Amino-PEG12-Boc. BenchChem.

- Moser, A. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.

- Chemistry For Everyone. (2025, June 27). How Do You Prepare A Sample For LC-MS Analysis? [Video]. YouTube.

- Chen, X.-L., He, J., & Zhao, Y.-F. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-42.

- Guo, Y.-C., Cao, S.-X., Zong, X.-K., Liao, X.-C., & Zhao, Y.-F. (2009). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy, 23(3-4), 131–139.

- Hosseini, M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5827-5838.

- Kwiecień, A., et al. (2020). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 25(21), 5029.

- Li, A., et al. (2019).

- Lowe, J. T., et al. (2021). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs using a high-resolution quadrupole time-of-flight mass spectrometer. Journal of Mass Spectrometry, 56(2), e4679.

- Wikipedia contributors. (2023, December 27). Collision-induced dissociation. In Wikipedia, The Free Encyclopedia.

- Royal Society of Chemistry. (2012). Experimental Procedure.

- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.

- Cook, K. D., & Taylor, R. B. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray.

- ResearchGate. (2016). (PDF)

- SpringerLink. (2018). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS.

- ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group.

- National Center for Biotechnology Information. (2020). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.

- IntechOpen. (2016).

- PubMed. (2001). LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors.

- BJSTR. (2021).

- PubMed. (2015). In-source collision-induced dissociation (IS-CID)

- ResearchGate. (2009).

- SciSpace. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision.

Sources

- 1. scispace.com [scispace.com]

- 2. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biomedres.us [biomedres.us]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 7. acdlabs.com [acdlabs.com]

A Technical Guide to the Solubility of 2-(N-Boc-Amino)-3-methylpyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(N-Boc-Amino)-3-methylpyridine, a key intermediate in pharmaceutical synthesis. In the absence of extensive empirical solubility data for this specific compound, this guide leverages established principles of physical organic chemistry, solubility data of structurally analogous compounds, and predictive methodologies to offer valuable insights for researchers, scientists, and drug development professionals. Furthermore, this document outlines detailed, field-proven experimental protocols for the precise determination of its solubility, ensuring a self-validating system for laboratory applications.

Introduction: The Significance of this compound and Its Solubility

This compound (Figure 1) is a pivotal building block in modern organic synthesis, particularly in the development of novel therapeutics. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amino functionality, enabling selective transformations at other positions of the pyridine ring.[1] The solubility of this intermediate in various organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation. A thorough understanding of its solubility profile is therefore paramount for efficient process development and scale-up.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical Properties Influencing Solubility

The solubility of this compound is governed by a combination of its structural features and the properties of the solvent.

-

Molecular Structure: The molecule possesses both polar and non-polar characteristics. The pyridine ring and the carbamate group introduce polarity and the potential for hydrogen bonding, while the methyl group and the bulky tert-butyl group of the Boc protector are lipophilic.[2]

-

Solvent Polarity: "Like dissolves like" is a fundamental principle in solubility. Polar solvents are expected to better solvate the polar regions of the molecule, while non-polar solvents will interact more favorably with the non-polar moieties.

-

Hydrogen Bonding: The carbamate NH group can act as a hydrogen bond donor, and the nitrogen atom of the pyridine ring and the carbonyl oxygen of the Boc group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (protic solvents) are likely to exhibit enhanced solubility.[1]

-

Temperature: The dissolution of a solid is typically an endothermic process, meaning that solubility generally increases with temperature.

Predicted Solubility Profile

While extensive experimental data for this compound is not publicly available, we can infer its likely solubility based on the behavior of structurally similar compounds, such as 2-aminopyridine, and the general properties of Boc-protected amines.[2][3] Boc-protected amines generally exhibit good solubility in a range of common organic solvents.[2] One source indicates that N,N-Boc, Boc-2-amino-3-methylpyridine is soluble in dichloromethane and dimethyl sulfoxide.[4]

The following table provides an estimated qualitative solubility profile. It is crucial to note that these are predictions and should be confirmed experimentally for precise quantitative values.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dichloromethane (DCM) | Polar Aprotic | High | The polarity of DCM can interact with the polar groups of the molecule. It is a common solvent for Boc-protected compounds. |

| Chloroform | Polar Aprotic | High | Similar to DCM, its polarity and ability to form weak hydrogen bonds should facilitate dissolution. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | The ether oxygen can act as a hydrogen bond acceptor, and its moderate polarity is suitable for dissolving molecules with both polar and non-polar features. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | The ester group provides polarity, making it a good solvent for a wide range of organic compounds. |

| Acetone | Polar Aprotic | Moderate to High | The ketone functionality offers polarity and a hydrogen bond acceptor site. |

| Acetonitrile | Polar Aprotic | Moderate | Its high polarity might be less favorable for the non-polar tert-butyl group compared to other polar aprotic solvents. |

| Methanol | Polar Protic | Moderate | As a protic solvent, it can engage in hydrogen bonding, which should enhance solubility. However, its high polarity might be slightly less compatible with the non-polar parts of the molecule. |

| Ethanol | Polar Protic | Moderate | Similar to methanol, with slightly lower polarity which might improve solubility. |

| Isopropanol | Polar Protic | Moderate | The increased alkyl chain length compared to methanol and ethanol may improve interaction with the non-polar regions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A very strong polar aprotic solvent capable of dissolving a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Another powerful polar aprotic solvent, often used for compounds with moderate to low solubility in other solvents. |

| Toluene | Non-polar | Low to Moderate | The aromatic ring can interact with the pyridine ring via π-stacking, but the overall non-polar nature might not be sufficient to overcome the polar interactions within the solid. |

| Hexanes | Non-polar | Low | The highly non-polar nature of hexanes is unlikely to effectively solvate the polar regions of the molecule. |

| Water | Polar Protic | Low | Despite the potential for hydrogen bonding, the large non-polar surface area of the molecule will likely lead to poor aqueous solubility. |

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[3]

Materials and Equipment

-

This compound (solid, purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance (readable to ±0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology

-

Preparation of Standard Solutions for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations.

-

Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve (absorbance vs. concentration).

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a series of vials containing a known volume (e.g., 5 mL) of each test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation and Sample Analysis:

-

After the equilibration period, remove the vials from the shaker and allow any undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to prevent any undissolved solid from contaminating the sample.

-

Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the calibrated analytical method.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Conclusion

While a comprehensive experimental dataset on the solubility of this compound in a wide array of organic solvents is not yet publicly available, this technical guide provides a robust framework for understanding and predicting its solubility behavior. By leveraging the principles of molecular structure and polarity, and by drawing parallels with analogous compounds, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The detailed experimental protocol provided herein offers a reliable methodology for obtaining precise quantitative solubility data, empowering scientists to optimize their processes and accelerate drug development timelines.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15347, 2-Amino-3-methylpyridine.

- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.

- Schultheiss, N., & Spahn-Langguth, H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Zhang, C., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Abraham, M. H. (2014). How to predict the solubility of an organic compound in different kinds of solvents? Stack Exchange.

- Wang, S., et al. (2012). Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate.

Sources

Stability of 2-(N-Boc-Amino)-3-methylpyridine Under Acidic Conditions: A Technical Guide

This guide provides an in-depth technical analysis of the stability and deprotection of 2-(N-Boc-Amino)-3-methylpyridine under acidic conditions. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their synthetic workflows. We will explore the mechanistic underpinnings of the Boc deprotection reaction, the specific electronic and steric factors influencing the stability of this heterocyclic building block, and provide practical, field-proven protocols for its controlled deprotection.

Introduction: The Boc Protecting Group in Heterocyclic Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis for the protection of amine functionalities. Its widespread adoption is due to its robustness under a variety of reaction conditions, including basic and nucleophilic environments, and its facile removal under acidic conditions.[1] This orthogonality is particularly valuable in the synthesis of complex molecules such as pharmaceuticals and agrochemicals, where selective manipulation of functional groups is paramount.

This compound is a key building block in medicinal chemistry, offering a synthetically versatile handle on the pyridine scaffold. Understanding its stability and the precise conditions required for the removal of the Boc group is critical for its successful application in multi-step synthetic sequences.

The Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group in the presence of acid is a well-established electrophilic cleavage reaction. The generally accepted mechanism proceeds through the following key steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This initial protonation activates the carbamate towards cleavage.

-

Formation of a tert-Butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[]

-

Decarboxylation: The carbamic acid intermediate is highly unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas.[]

-

Formation of the Amine Salt: The newly liberated free amine is then protonated by the excess acid in the reaction mixture to yield the corresponding ammonium salt.[]

It is crucial to perform this reaction in a well-ventilated area or with appropriate off-gassing, as the evolution of carbon dioxide can lead to pressure buildup in a closed system.

Caption: General mechanism of acid-catalyzed Boc deprotection.

Factors Influencing the Stability of this compound

The stability of the Boc group on 2-amino-3-methylpyridine is influenced by a combination of electronic and steric factors inherent to the substrate.

Electronic Effects of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electron-withdrawing character has a significant impact on the stability of the adjacent N-Boc group. The lone pair of electrons on the exocyclic amino nitrogen participates in resonance with the pyridine ring, which reduces its nucleophilicity and can increase the stability of the Boc group compared to its aliphatic or even aniline counterparts.

However, under acidic conditions, the pyridine ring nitrogen can be protonated. The pKa of 2-amino-3-methylpyridine is approximately 6.86, indicating that in the presence of strong acids like TFA or HCl, the ring nitrogen will exist predominantly in its protonated, pyridinium form.[3] This protonation further increases the electron-withdrawing nature of the ring, which can, in turn, influence the rate of Boc deprotection.

Steric and Electronic Effects of the ortho-Methyl Group

The methyl group at the 3-position of the pyridine ring introduces both steric and electronic effects.

-

Electronic Effect: The methyl group is weakly electron-donating through an inductive effect. This can slightly counteract the electron-withdrawing nature of the pyridine ring, potentially making the exocyclic amine slightly more electron-rich and thus facilitating protonation and subsequent deprotection of the Boc group.

-

Steric Effect: The ortho-methyl group can introduce steric hindrance around the Boc-protected amino group. This steric congestion might slightly hinder the approach of the acid catalyst to the carbonyl oxygen of the Boc group, potentially slowing down the deprotection reaction compared to an unsubstituted analogue.[4]

The interplay of these electronic and steric factors determines the overall stability and reactivity of this compound under acidic conditions.

Recommended Protocols for Boc Deprotection

The choice of acidic reagent and reaction conditions for the deprotection of this compound should be guided by the sensitivity of other functional groups in the molecule.

Standard Deprotection with Trifluoroacetic Acid (TFA)

TFA is a highly effective reagent for Boc deprotection due to its strength and volatility, which simplifies product isolation.

Experimental Protocol:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane to a concentration of 0.1-0.5 M.

-

To the stirred solution, add trifluoroacetic acid (5-10 eq). The amount of TFA can be adjusted based on the desired reaction rate.

-

Stir the reaction mixture at room temperature (20-25 °C).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA in vacuo.

-

The resulting trifluoroacetate salt can be used directly in the next step or neutralized with a suitable base (e.g., saturated aqueous NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.

Deprotection with Hydrochloric Acid (HCl) in an Organic Solvent

Using HCl in an organic solvent like 1,4-dioxane or ethyl acetate is a common alternative to TFA. This can be advantageous when trifluoroacetylation of the deprotected amine is a concern.[5]

Experimental Protocol:

-

Dissolve this compound (1.0 eq) in 1,4-dioxane or ethyl acetate.

-

Add a solution of HCl in 1,4-dioxane (e.g., 4 M solution, 5-10 eq) to the reaction mixture.

-

Stir at room temperature and monitor the reaction progress.

-

Upon completion, the resulting hydrochloride salt often precipitates from the reaction mixture and can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure.

Caption: A typical experimental workflow for Boc deprotection.

Quantitative Data and Comparative Stability

The stability of the Boc group is generally lower on electron-rich amines. Therefore, it is expected that the deprotection of this compound would be slower than that of a more electron-rich aniline derivative but potentially faster than that of a 2-aminopyridine with a strong electron-withdrawing group.

| Acidic Condition | Solvent | Temperature | Typical Reaction Time | Reference |

| 20% TFA | Dichloromethane | Room Temp. | 1-3 hours | [8] |

| 4 M HCl | 1,4-Dioxane | Room Temp. | 2-4 hours | [5] |

| Acetic Acid | N/A | N/A | Facilitates N-Bn deprotection | [9][10] |

This table provides a summary of common conditions for Boc deprotection of aminopyridines and related compounds. Reaction times are approximate and should be optimized for each specific substrate and scale.

Potential Side Reactions and Mitigation Strategies

A primary side reaction during Boc deprotection is the alkylation of nucleophilic residues by the liberated tert-butyl cation. While 2-amino-3-methylpyridine itself is not highly susceptible to C-alkylation, other nucleophilic functional groups within the molecule could be at risk. The use of scavengers such as anisole, thioanisole, or triethylsilane can effectively trap the tert-butyl cation and minimize these unwanted side reactions.[10]

Conclusion

This compound exhibits moderate stability under acidic conditions, with the Boc group being readily cleavable using standard reagents such as TFA or HCl in organic solvents. The electronic properties of the pyridine ring and the presence of the ortho-methyl group are key factors that modulate its reactivity. A thorough understanding of the deprotection mechanism and careful control of reaction parameters are essential for the successful utilization of this important building block in complex organic synthesis. The protocols and considerations outlined in this guide provide a solid foundation for researchers to confidently and efficiently perform the deprotection of this compound in their synthetic endeavors.

References

- Ashworth, I. W., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]

- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.

- Scribd. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentration.